2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C24H21BrN2O2S2 and a molecular weight of 513.479 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its structural features suggest potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical structure, although specific medical applications have not been extensively studied.
Industry: It can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1 its potential biological activity could be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one, including:
- 2-[(4-bromobenzyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-bromobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C24H21BrN2O2S2 |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21BrN2O2S2/c1-29-18-11-9-17(10-12-18)27-23(28)21-19-7-2-3-8-20(19)31-22(21)26-24(27)30-14-15-5-4-6-16(25)13-15/h4-6,9-13H,2-3,7-8,14H2,1H3 |
InChI Key |
GZBPKBXXWGPXTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)Br)SC5=C3CCCC5 |
Origin of Product |
United States |
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